4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a tetrahydropyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the nitration of phenyl derivatives followed by cyclization reactions. One common synthetic route includes the nitration of 3-nitroaniline to form 3-nitrophenyl hydrazine, which is then cyclized with ethyl acetoacetate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring. Subsequent steps include purification and crystallization to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The specific molecular targets and pathways involved depend on the context of its application, such as its role in antimicrobial activity or antioxidant properties.
Comparison with Similar Compounds
4-Nitrophenol
3-Nitroaniline
4-Nitrophenyl hydrazine
Ethyl acetoacetate derivatives
Properties
IUPAC Name |
4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9;/h1-4,8,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLISCQRUKIQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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